4-(2-Morpholinoethyl)-3-thiosemicarbazide
Description
Significance of Thiosemicarbazide (B42300) Scaffolds in Modern Chemical Biology and Pharmaceutical Sciences
Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, represent a class of compounds that have garnered significant interest in organic and medicinal chemistry. mdpi.com These structures, characterized by a hydrazine (B178648) group attached to a thiocarbonyl moiety, serve as versatile intermediates in the synthesis of various heterocyclic compounds and bioactive molecules. nih.govresearchgate.net The inherent biological activities of the thiosemicarbazide scaffold itself make it a crucial component in the development of new therapeutic agents. mdpi.comresearchgate.net
Research has demonstrated that compounds incorporating the thiosemicarbazide framework exhibit a wide spectrum of pharmacological activities. These include antibacterial, antifungal, antiviral, antioxidant, and anticancer properties. mdpi.comresearchgate.net For instance, some thiosemicarbazide derivatives have been shown to act as inhibitors of bacterial topoisomerases like DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication, highlighting their potential as novel antibacterial agents. mdpi.comnih.gov The structural flexibility of the thiosemicarbazide nucleus allows for various substitutions, enabling chemists to modulate the biological efficacy and target specificity of the resulting molecules. thieme-connect.com This adaptability has made thiosemicarbazide derivatives a promising scaffold for tackling challenges like drug-resistant infections and developing new anticancer therapeutics. mdpi.comnih.gov
Role of the Morpholine (B109124) Moiety in Modulating Physicochemical and Biological Properties of Chemical Entities
The nitrogen atom in the morpholine ring is weakly basic, which can improve aqueous solubility and permeability across biological membranes. acs.orgnih.gov The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors. acs.orgnih.gov This ability to modulate pharmacokinetics and pharmacodynamics has led to the inclusion of the morpholine ring in numerous approved drugs. nih.govresearchgate.net By improving properties like brain permeability and metabolic resistance, the morpholine scaffold often enhances the potency and "drug-likeness" of chemical entities, making it a valuable tool for drug design and development. nih.govnih.gov
Overview of 4-(2-Morpholinoethyl)-3-thiosemicarbazide as a Subject of Academic Investigation
The compound this compound, identified by the CAS number 77644-45-2, is a chemical entity that combines the structural features of both the thiosemicarbazide core and the morpholine ring. biosynth.comguidechem.com This unique hybrid structure positions it as a molecule of interest for academic and industrial research. It is recognized as a versatile small molecule scaffold, suggesting its potential use as a building block in the synthesis of more complex molecules. biosynth.com
While extensive, dedicated research on the specific biological activities of this compound is not widely published, its constituent parts suggest potential areas for investigation. The combination of the biologically active thiosemicarbazide scaffold with the pharmacokinetically favorable morpholine moiety makes it a candidate for screening in various therapeutic areas. The compound is available from several chemical suppliers, indicating its accessibility for research purposes. chemicalbook.comchemicalbook.com
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 77644-45-2 | biosynth.comguidechem.comchemicalbook.com |
| Molecular Formula | C₇H₁₆N₄OS | biosynth.comguidechem.comchemicalbook.com |
| Molecular Weight | 204.29 g/mol | biosynth.comchemicalbook.com |
| Melting Point | 168-170 °C | chemicalbook.comchemicalbook.com |
| Boiling Point (Predicted) | 340.6±52.0 °C | chemicalbook.comchemicalbook.com |
| Density (Predicted) | 1.209±0.06 g/cm³ | chemicalbook.comchemicalbook.com |
| Canonical SMILES | C1COCCN1CCNC(=S)NN | biosynth.comguidechem.com |
| InChIKey | OBGPRENQQPWJOC-UHFFFAOYSA-N | guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(2-morpholin-4-ylethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4OS/c8-10-7(13)9-1-2-11-3-5-12-6-4-11/h1-6,8H2,(H2,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGPRENQQPWJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352962 | |
| Record name | N-[2-(Morpholin-4-yl)ethyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77644-45-2 | |
| Record name | 77644-45-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-(Morpholin-4-yl)ethyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-[2-(morpholin-4-yl)ethyl]thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 2 Morpholinoethyl 3 Thiosemicarbazide
Established Synthetic Routes to 4-(2-Morpholinoethyl)-3-thiosemicarbazide
The synthesis of this compound is achieved through well-established multistep procedures that are adaptable for producing various N-substituted thiosemicarbazides. These methods typically begin with a readily available morpholine-containing amine.
Condensation Reactions as a Primary Synthetic Approach
A primary and effective route for synthesizing this compound involves a two-step sequence starting from 4-(2-aminoethyl)morpholine (B49859). nih.gov This approach hinges on the initial formation of an isothiocyanate intermediate.
The first step is the reaction of 4-(2-aminoethyl)morpholine with carbon disulfide. This reaction forms a dithiocarbamate (B8719985) salt, which is subsequently treated to yield the key intermediate, 4-(2-isothiocyanatoethyl)morpholine. nih.gov The final step is the hydrazinolysis of the isothiocyanate intermediate. This is achieved by reacting 4-(2-isothiocyanatoethyl)morpholine with hydrazine (B178648) monohydrate, typically at room temperature. The nucleophilic addition of hydrazine to the electrophilic carbon of the isothiocyanate group leads to the formation of the target compound, this compound, in good yield. nih.gov
This synthetic strategy is widely applicable for preparing various 4-substituted-3-thiosemicarbazides and is valued for its efficiency and the accessibility of the starting materials. juniv.edu
Base-Catalyzed Synthesis Methods
The synthesis of thiosemicarbazides and their precursors can be facilitated by the use of base catalysis. In the context of synthesizing this compound, a base can be employed in the initial step of forming the isothiocyanate intermediate. For instance, the reaction between an amine like 2-aminopyridine (B139424) and carbon disulfide is often warmed in the presence of a base such as triethylamine (B128534) to yield a clear solution, which then proceeds to form the isothiocyanate. researchgate.net
Similarly, the synthesis of 1,4-disubstituted thiosemicarbazides from carbohydrazides and aryl isothiocyanates can be conducted under various reaction conditions, including the use of bases like pyridine, sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). researchgate.net While the direct hydrazinolysis of 4-(2-isothiocyanatoethyl)morpholine to the final product does not typically require a catalyst, the preparation of the crucial isothiocyanate intermediate from 4-(2-aminoethyl)morpholine and carbon disulfide can be considered a base-mediated process. nih.govresearchgate.net
Derivatization Strategies for this compound Analogues
The true synthetic utility of this compound lies in its role as a scaffold for creating a diverse range of derivatives. The presence of a reactive terminal hydrazine group allows for straightforward chemical modifications, leading to complex molecules with tailored properties.
Synthesis of Thiosemicarbazone Derivatives from Aldehydes and Ketones
The most common derivatization strategy for this compound is its condensation with various aldehydes and ketones to form thiosemicarbazones. nih.gov This reaction is a classic example of Schiff base formation, where the nucleophilic primary amine of the hydrazine moiety attacks the electrophilic carbonyl carbon of the aldehyde or ketone. nih.govikm.org.my
The reaction is typically carried out by refluxing equimolar amounts of this compound and the desired carbonyl compound in a suitable solvent, such as ethanol, often with a few drops of an acid catalyst like glacial acetic acid to facilitate the dehydration step. lew.romdpi.comnih.gov This method has been successfully used to synthesize a wide library of thiosemicarbazones by incorporating various aromatic and heteroaromatic aldehydes and ketones. nih.govnih.govnih.gov
For example, a series of morpholine-thiophene hybrid thiosemicarbazones were prepared by condensing this compound with a range of substituted formyl or acetyl thiophenes, achieving good to excellent yields. nih.gov The resulting thiosemicarbazones are characterized by the presence of an azomethine (C=N) group and retain the core morpholinoethyl and thiourea (B124793) functionalities. nih.gov
Table 1: Examples of Thiosemicarbazone Derivatives from this compound Data sourced from a study on morpholine-thiophene hybrid thiosemicarbazones. nih.gov
| Compound ID | Aldehyde/Ketone Precursor | Substituent on Thiophene (B33073) Ring | Yield |
|---|---|---|---|
| 5a | Thiophene-2-carbaldehyde (B41791) | None | Good |
| 5b | 1-(Thiophen-2-yl)ethan-1-one | Imine-methyl | Good |
| 5c | 4-Methylthiophene-2-carbaldehyde | 4-Methyl | Excellent |
| 5g | 1-(5-Chlorothiophen-2-yl)ethan-1-one | 5-Chloro, Imine-methyl | Excellent |
Cyclization Reactions to Form Heterocyclic Systems (e.g., Triazoles, Thiadiazoles)
Thiosemicarbazides and their thiosemicarbazone derivatives are valuable precursors for the synthesis of various five-membered heterocyclic rings, such as 1,2,4-triazoles and 1,3,4-thiadiazoles. nih.govresearchgate.net These cyclization reactions typically involve intramolecular condensation or oxidative cyclization, leading to stable aromatic systems.
1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) rings from thiosemicarbazide (B42300) derivatives is a well-documented transformation. For instance, 1-formyl-3-thiosemicarbazide (B1305609) can be cyclized to 1,2,4-triazole-3(5)-thiol by heating it in an aqueous solution of sodium hydroxide. orgsyn.org This process involves an intramolecular cyclization with the elimination of water. Subsequent treatment can remove the thiol group to yield the parent 1,2,4-triazole. orgsyn.org By analogy, derivatives of this compound can be expected to undergo similar cyclization reactions to form substituted triazole systems.
1,3,4-Thiadiazoles: Thiosemicarbazides can also be used to construct 1,3,4-thiadiazole (B1197879) rings. Oxidative cyclization is a common method. For example, the reaction of a thiosemicarbazide with a suitable cyclizing agent can lead to the formation of a 2-amino-1,3,4-thiadiazole (B1665364) derivative. researchgate.net The condensation of isatin (B1672199) with thiosemicarbazide followed by further reactions can also lead to substituted thiadiazole systems. researchgate.net These established routes highlight the potential of this compound to serve as a starting material for morpholine-functionalized thiadiazoles.
Design and Synthesis of Hybrid Molecular Structures Incorporating the this compound Unit
The concept of molecular hybridization involves combining two or more pharmacophores or functional scaffolds into a single molecule. The this compound unit is an attractive component for designing such hybrid structures due to its synthetic accessibility and the known biological relevance of the morpholine (B109124) and thiosemicarbazone moieties. nih.govnih.gov
One prominent strategy is the synthesis of thiosemicarbazone-based metal complexes. Thiosemicarbazones are excellent polydentate ligands that can coordinate with metal ions through their sulfur and nitrogen atoms. nih.govikm.org.my For example, thiosemicarbazone ligands derived from N-(4-methoxybenzyl) thiosemicarbazide have been used to synthesize cationic ruthenium(II)-p-cymene complexes. mdpi.com In these structures, the thiosemicarbazone acts as a bidentate ligand, coordinating to the ruthenium center via the iminic nitrogen and the thione sulfur atom, forming a stable five-membered chelate ring. mdpi.com
Another approach involves creating hybrid organic molecules where the this compound scaffold is linked to another bioactive heterocyclic system. The synthesis of morpholine-thiophene hybrid thiosemicarbazones is a clear example, where the morpholine moiety is combined with a thiophene ring via the thiosemicarbazone linker. nih.gov This modular approach allows for the systematic modification of different parts of the molecule to fine-tune its chemical properties. lew.ro
Coordination Chemistry of 4 2 Morpholinoethyl 3 Thiosemicarbazide and Its Derivatives
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving 4-(2-Morpholinoethyl)-3-thiosemicarbazide and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often with heating. jocpr.compurkh.com The resulting complexes are then characterized using a variety of analytical and spectroscopic techniques to determine their composition and structure. uobaghdad.edu.iq
Complexation with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Zn(II), Cd(II), Ag(I))
A range of transition metal complexes with thiosemicarbazide (B42300) derivatives have been synthesized and studied. nih.gov For instance, complexes of Cu(II), Co(II), and Ni(II) have been prepared by reacting the respective metal chlorides with a thiosemicarbazide derivative in a 1:2 metal-to-ligand molar ratio. jocpr.com Similarly, the synthesis of Cu(II), Ni(II), Co(II), and Zn(II) complexes with a thiosemicarbazone ligand derived from 3-Chloro Vanillin Thiosemicarbazide has been reported. researchgate.net The complexation often occurs in an ethanolic medium, and in some cases, refluxing for several hours is required to complete the reaction. purkh.comnih.gov The resulting solid complexes are typically filtered, washed, and dried at room temperature. jocpr.com
The following table provides examples of synthesized metal complexes with thiosemicarbazide derivatives and their reported physical characteristics.
| Metal Ion | Ligand | Molar Ratio (M:L) | Solvent | Notable Observation |
| Cu(II), Co(II), Ni(II) | 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | 1:2 | 1,4-Dioxane | Reaction refluxed for 24 hours. jocpr.com |
| Ni(II) | 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | 1:2 | 1,4-Dioxane | pH maintained at 6.8-7.0, refluxed for 5 hours. jocpr.com |
| Cu(II), Co(II), Ni(II), Zn(II) | 3-Chloro Vanillin Thiosemicarbazone | Not Specified | Ethanol | Complexes characterized by various spectroscopic techniques. researchgate.net |
| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | 1:2 | Ethanol | Refluxed for two hours. nih.gov |
| Cr(III), Fe(III) | (E)-1-(2-Hydroxybenzylidene)-4-ethyl,propyl thiosemicarbazone | 1:2 | Ethanol | Refluxed for 4-5 hours. purkh.com |
Investigation of Ligand-Metal Ion Coordination Modes (e.g., Chelation via Sulfur and Nitrogen Donor Atoms)
Thiosemicarbazones typically act as bidentate ligands, coordinating to metal ions through the sulfur atom and a hydrazinic nitrogen atom, forming a stable five-membered chelate ring. nih.gov Spectroscopic evidence, particularly from infrared (IR) spectroscopy, supports this coordination behavior. A key indicator is the shift in the ν(C=S) band in the IR spectra of the metal complexes compared to the free ligand, which suggests the involvement of the sulfur atom in coordination. researchgate.net Additionally, changes in the ν(C=N) stretching frequency indicate the participation of the azomethine nitrogen in the chelation. researchgate.net In many cases, the thiosemicarbazone ligand coordinates as a monobasic bidentate ligand, with deprotonation of the N4-H group. researchgate.net This mode of coordination through the sulfur and azomethine nitrogen atoms is a common feature in the coordination chemistry of thiosemicarbazones. researchgate.net
Structural Analysis of Metal Complexes
The structural elucidation of metal complexes of this compound and its derivatives is crucial for understanding their chemical properties and biological activities. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is employed for this purpose.
Advanced Spectroscopic Characterization Techniques (e.g., IR, NMR, Mass Spectrometry)
A variety of spectroscopic methods are instrumental in characterizing these metal complexes. uobaghdad.edu.iq
Infrared (IR) Spectroscopy: IR spectroscopy is widely used to identify the coordination sites of the ligand. sapub.org The disappearance of the ν(S-H) band and a shift in the ν(C=S) band in the spectra of the complexes compared to the free ligand indicate the involvement of the sulfur atom in bonding. researchgate.net A shift in the ν(C=N) band of the azomethine group to a lower frequency in the complexes suggests its coordination to the metal ion. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing the ligands and their diamagnetic metal complexes. lew.roresearchgate.net In the ¹H NMR spectra of the complexes, the disappearance of the signal corresponding to the N-H proton of the thiosemicarbazide moiety can confirm its deprotonation upon complexation. Shifts in the chemical shifts of protons adjacent to the coordinating atoms also provide evidence of complex formation. uobaghdad.edu.iq
Mass Spectrometry: Mass spectrometry helps in confirming the molecular weight and fragmentation pattern of the synthesized compounds. researchgate.net The mass spectra of the metal complexes show molecular ion peaks corresponding to their expected molecular weights, which aids in confirming their composition. uobaghdad.edu.iq
The following table summarizes the key spectroscopic data used in the characterization of these complexes.
| Spectroscopic Technique | Key Observation | Interpretation |
| Infrared (IR) | Shift in ν(C=S) and ν(C=N) bands. researchgate.netresearchgate.net | Involvement of sulfur and azomethine nitrogen in coordination. researchgate.netresearchgate.net |
| ¹H NMR | Disappearance of N-H proton signal. uobaghdad.edu.iq | Deprotonation and coordination of the ligand. uobaghdad.edu.iq |
| Mass Spectrometry | Presence of molecular ion peak. uobaghdad.edu.iq | Confirmation of the molecular weight of the complex. uobaghdad.edu.iq |
Influence of Metal Complexation on Enhanced Biological Activities
A significant aspect of the chemistry of thiosemicarbazones is the enhancement of their biological properties upon coordination with metal ions. researchgate.netbenthamopenarchives.com The free ligands often exhibit moderate biological activity, which is considerably amplified in their metal complexes. researchgate.netnih.gov This enhancement is often attributed to the principles of chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the cell membrane of microorganisms. researchgate.net
For instance, studies have shown that metal complexes of various thiosemicarbazone derivatives exhibit greater antibacterial and antifungal activities compared to the free ligands. researchgate.netnih.gov The increased activity of the metal chelates can be explained by the fact that the positive charge of the metal ion is partially shared with the donor atoms of the ligand, and there may be π-electron delocalization over the entire chelate ring. This increased lipophilicity enhances the penetration of the complexes into the lipid membranes and blocks the metal binding sites in the enzymes of microorganisms. researchgate.net The mode of action of these compounds may also involve the formation of a hydrogen bond through the azomethine nitrogen atom with the active centers of cell constituents, resulting in an interference with the normal cell process. nih.gov
Biological Activities and Pharmacological Potential
Antimicrobial Efficacy
The thiosemicarbazide (B42300) and thiosemicarbazone scaffold is a cornerstone in the development of new antimicrobial agents. These compounds have been extensively studied for their ability to combat a wide array of pathogenic microorganisms, including bacteria and fungi. The antimicrobial action of thiosemicarbazides is often attributed to their ability to chelate metal ions, which are essential for the survival and enzymatic function of microbes nih.gov.
Antibacterial Activity
Thiosemicarbazide derivatives have shown considerable promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria mdpi.com. Their mechanism of action is thought to involve the inhibition of crucial bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately, bacterial cell death.
Derivatives of thiosemicarbazide have demonstrated notable efficacy against various Gram-positive bacteria. For instance, certain novel thiosemicarbazide derivatives have been synthesized and evaluated for their antibacterial activity against strains such as Bacillus subtilis . In these studies, some compounds exhibited moderate to good activity when compared to standard antibiotics .
Research into thiosemicarbazone derivatives has also revealed potent activity against Staphylococcus aureus, a significant human pathogen . One study highlighted a thiosemicarbazone derivative that showed promising antibacterial activity, which was attributed to the presence of an imine group (-C=N) in the compound . Another study on a series of 4-arylthiosemicarbazides identified them as inhibitors of topoisomerase IV, a key enzyme in Gram-positive bacteria.
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | Bacillus subtilis | Comparable to standard | |
| 4-(2,6-dichlorophenyl)-3-thiosemicarbazide derivative | Bacillus cereus | 100 | mdpi.com |
| 4-(2,6-dichlorophenyl)-3-thiosemicarbazide derivative | Bacillus subtilis | 200 | mdpi.com |
The efficacy of thiosemicarbazones extends to Gram-negative bacteria as well. Studies have shown that these compounds can be effective against organisms like Escherichia coli, a common cause of various infections . The antibacterial activity of quinoline-functionalized thiosemicarbazone derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, with some compounds showing moderate activity .
The development of thiosemicarbazone-based compounds is an active area of research, with a focus on overcoming the challenges posed by antibiotic resistance in Gram-negative pathogens dergipark.org.tr.
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-functionalized thiosemicarbazone derivative | Escherichia coli | Moderately active |
Antifungal Activity
The antifungal potential of thiosemicarbazide derivatives is well-documented nih.govnih.gov. These compounds have been investigated for their activity against a variety of fungal pathogens, including species from the Candida genus, which are a common cause of opportunistic infections in humans nih.govnih.gov.
In one study, the in vitro antifungal potency of several series of 4-arylthiosemicarbazides was evaluated. The research identified two isoquinoline derivatives as the most potent antifungal agents nih.gov. Molecular modeling studies suggested that the antifungal effectiveness of these compounds is related to both structural and electronic factors that influence how they interact with fungal enzymes nih.gov. Another study highlighted that the antifungal activity of thiosemicarbazone derivatives can be more potent than that of the parent thiosemicarbazide researchgate.net.
| Compound Name | Fungal Strain | MIC (µg/mL) | Reference |
| Isoquinoline derivative with ortho-methoxy group | Candida parapsilosis | 100-200 | nih.gov |
| Isoquinoline derivative with ortho-methyl group | Candida albicans | 100-200 | nih.gov |
| Aromatic ketone thiosemicarbazone derivative | Aspergillus niger | 128 | researchgate.net |
Antitubercular Activity
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutics. Thiosemicarbazides and their derivatives have a long history of investigation for their antitubercular properties nih.govnih.gov.
Recent research has focused on synthesizing new thiosemicarbazone derivatives and evaluating their activity against M. tuberculosis. One study on N′-substituted 4-phenylpicolinohydrazonamides with a thiosemicarbazone moiety reported very good tuberculostatic activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.1 to 12.5 µg/mL mdpi.com. Another investigation into imidazole-thiosemicarbazide derivatives demonstrated their ability to inhibit the intracellular growth of tubercle bacilli and suppress biofilm formation nih.govnih.gov.
| Compound Name | Mycobacterium Strain | MIC (µg/mL) | Reference |
| N′-substituted 4-phenylpicolinohydrazonamide derivative | M. tuberculosis H37Rv | 3.1–12.5 | mdpi.com |
| N′-substituted 4-phenylpicolinohydrazonamide derivative | M. bovis | 3.1 | mdpi.com |
| Imidazole-thiosemicarbazide derivative | M. tuberculosis | Not specified | nih.govnih.gov |
Antimalarial and Antiparasitic (Anthelmintic) Activities
The therapeutic potential of thiosemicarbazones extends to parasitic diseases, including malaria and helminth infections nih.govnih.govnih.govsemanticscholar.org. A number of thiosemicarbazone derivatives have been synthesized and tested for their in vitro antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum nih.gov. Some of these compounds were found to be active against the parasite and non-toxic to human cells nih.gov. However, another study noted that the thiosemicarbazones they tested were generally inactive against the parasite nih.gov.
In the realm of antiparasitic activity, novel thiosemicarbazide derivatives have been synthesized and evaluated for their in vitro anthelmintic activity. Preliminary results indicated that several of these compounds were highly active, with some showing 100% mortality of nematodes at the tested concentrations nih.gov. Further research into new thiosemicarbazide and 1,2,4-triazole (B32235) derivatives has also shown promise in identifying new compounds with antiparasitic activity semanticscholar.org.
| Compound Name | Parasite | Activity | Reference |
| Thiosemicarbazone derivative 5b | Plasmodium falciparum (W2) | IC50: 7.2 µM | nih.gov |
| 4-Phenyl-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | Rhabditis sp. | 100% mortality | nih.gov |
| 4-(3-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | Rhabditis sp. | 100% mortality | nih.gov |
Anticancer and Antitumor Properties
Molecular Mechanisms of Antiproliferative Action
Iron Chelation and Oxidative Stress Generation
Thiosemicarbazones, the class of compounds to which 4-(2-Morpholinoethyl)-3-thiosemicarbazide belongs, are well-recognized for their ability to chelate metal ions, a property central to their potent antitumor activities. nih.gov These compounds act as chelators of transition metals like iron. nih.gov The deprivation of cellular iron through chelation can trigger various cytotoxic mechanisms. nih.gov The interaction between thiosemicarbazones and iron can lead to the formation of redox-active complexes. nih.gov
This chelation process is pivotal in the generation of oxidative stress. Iron plays a crucial role in many redox processes essential for cell homeostasis, but its availability can also lead to cellular damage. mdpi.com Specifically, the presence of "labile iron" (Fe²⁺) is a precondition for the generation of highly reactive free radicals. mdpi.com Thiosemicarbazone-iron complexes can produce reactive oxygen species (ROS) through mechanisms like the Fenton reaction. nih.gov This generation of ROS and the subsequent deregulation of a cell's antioxidative potential can result in significant cellular damage, including lipid peroxidation, protein oxidation, and DNA adduct formation, ultimately leading to cell cycle arrest or apoptosis. nih.gov Controlling the concentration of available Fe²⁺ is a rational strategy for protecting cells from oxidative stress by preventing the formation of highly reactive radicals. mdpi.com Studies on novel thiosemicarbazones have shown they contribute to overcoming multidrug resistance in cancer cells by generating oxidative stress within lysosomes. nih.gov
Endoplasmic Reticulum Stress Induction
The generation of oxidative stress by compounds like thiosemicarbazones is closely linked to the induction of Endoplasmic Reticulum (ER) stress. The ER is a critical organelle for protein folding and secretion. targetmol.com When cellular homeostasis is disturbed, for instance by increased ROS levels, it can lead to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. nih.gov
Research on α-N-heterocyclic thiosemicarbazones has demonstrated that these compounds can induce ER stress, representing a significant mechanism of their action. nih.gov Studies show that treatment with these compounds leads to high protein levels of the ER stress-mediated C/EBP homologous protein (CHOP). nih.gov CHOP is transcriptionally activated when ER functions are severely impaired and is associated with the mitochondria-mediated apoptosis pathway. nih.gov This suggests that the induction of ER stress-mediated CHOP activation is a novel mechanism of action for this class of compounds, contributing to their cytotoxic effects. nih.gov
Evaluation of Selective Toxicity towards Cancer Cells versus Normal Cells
A critical aspect of any potential anticancer agent is its ability to selectively target cancer cells while minimizing damage to healthy tissues. nih.gov Thiosemicarbazones have demonstrated a particularly high selectivity for cancer cells over normal cells. nih.gov This selectivity may be explained by the different redox equilibrium in normal cells, which generally have a stronger capacity to manage oxidative stress. nih.gov
Studies on various newly synthesized thiosemicarbazides have shown that while they exhibit significant anticancer effects against neuroblastoma cell lines, they are less cytotoxic to normal fibroblast cell lines. nih.gov For instance, several thiosemicarbazide compounds showed more than 55% cell viability against the normal NIH3T3 cell line, with some showing over 75% viability, indicating moderate to low toxicity towards these non-cancerous cells. nih.gov This inherent selectivity is a promising characteristic for the development of thiosemicarbazone-based compounds as effective and safer chemotherapeutic agents. nih.gov
Enzyme Inhibition Capabilities
Inhibition of Metalloenzymes
The metal-chelating properties of thiosemicarbazones also make them effective inhibitors of various metalloenzymes. nih.govnih.gov Urease, a nickel-containing metalloenzyme, is a prominent target. nih.gov Furthermore, human topoisomerases, which are crucial for DNA metabolism and are common targets for anticancer drugs, have been identified as molecular targets for thiosemicarbazones. nih.gov Specifically, metal-chelated thiosemicarbazone complexes have displayed significant inhibition of topoisomerase II. nih.govresearchgate.net The ability of these compounds to interact with metal ions is central to their inhibitory action against these essential enzymes.
Urease Enzyme Inhibition
Urease is a metalloenzyme that catalyzes the hydrolysis of urea and is a key virulence factor in certain pathogenic bacteria. nih.govmdpi.com Its inhibition is an appealing therapeutic strategy. nih.gov Derivatives synthesized from this compound have been evaluated for their potential to inhibit urease.
A study on morpholine-thiophene hybrid thiosemicarbazones, derived from the core structure, found that the majority of the synthesized compounds were significantly more potent than the standard inhibitor, thiourea (B124793). nih.gov The lead inhibitor identified in the study, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, inhibited the urease enzyme in an uncompetitive manner with a half-maximal inhibitory concentration (IC₅₀) of 3.80 ± 1.9 µM. nih.govresearchgate.net Other derivatives also showed remarkable inhibitory potential. nih.gov
| Compound | Structure Description | Urease IC₅₀ (µM) |
|---|---|---|
| 5a | (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | 4.94 ± 2.7 |
| 5b | Additional methyl group at imine moiety | 4.96 ± 3.0 |
| 5c | Methyl substituent at thiophene (B33073) ring position 4 | 4.00 ± 2.4 |
| 5g | (E)-2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 |
| Thiourea | Standard Inhibitor | 21.25 ± 1.2 |
Data sourced from a study on morpholine-thiophene hybrid thiosemicarbazones. nih.gov
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Thiosemicarbazone derivatives have also been investigated as cholinesterase inhibitors for potential application in treating neurodegenerative diseases like Alzheimer's. nih.gov A study focusing on hybrid quinoline-thiosemicarbazone therapeutics reported that quinoline morpholinoethyl hydrazine (B178648) carbothioamide derivatives are promising inhibitors of acetylcholinesterase (AChE). nih.gov
Interestingly, the synthesized hybrid compounds showed exclusive selectivity towards AChE. Against butyrylcholinesterase (BChE), all the tested compounds showed less than 50% inhibition, indicating a clear preference for inhibiting AChE. nih.gov This selectivity highlights the potential for designing specific enzyme inhibitors based on the this compound scaffold.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for various therapeutic agents, including antibacterial and anticancer drugs. nih.govmdpi.com Inhibition of this enzyme disrupts the folate metabolic pathway, leading to cell death. nih.govmdpi.com While numerous compounds have been investigated as DHFR inhibitors, there is no specific information in the search results detailing the DHFR inhibitory activity of this compound. Research on DHFR inhibitors often focuses on compounds like trimethoprim and its analogs, which are structurally distinct from the thiosemicarbazide . mdpi.comnih.gov
Carbonic Anhydrase-II (CA-II) Inhibition
Carbonic anhydrase II (CA-II) is a metalloenzyme involved in numerous physiological processes, and its inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. nih.govnih.gov Studies have shown that thiosemicarbazone derivatives can act as inhibitors of both bovine and human carbonic anhydrase II (bCA-II and hCA-II). nih.gov The thiosemicarbazide moiety is considered to play a key role in the enzyme inhibition. nih.gov However, specific inhibitory data, such as IC₅₀ or Kᵢ values for this compound against CA-II, are not present in the available search results.
Aldose Reductase Inhibition
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant during hyperglycemic conditions associated with diabetes mellitus. nih.govnih.gov Inhibition of this enzyme is a therapeutic target to prevent diabetic complications. nih.gov Research has been conducted on various classes of compounds as aldose reductase inhibitors, including bisindolylmethane thiosemicarbazides and thiopyrimidinone derivatives. nih.govscielo.br However, the search results lack specific data regarding the potential of this compound to inhibit aldose reductase.
Glutamine Synthetase Inhibition
Glutamine synthetase (GS) is a central enzyme in nitrogen metabolism, responsible for the synthesis of glutamine from glutamate and ammonia. nih.gov Its inhibition has been explored for therapeutic purposes, particularly in cancer and infectious diseases. nih.gov The primary inhibitors studied are typically analogs of the enzyme's natural substrate, glutamate. nih.gov There is no information within the provided search results to suggest that this compound or related thiosemicarbazide compounds have been investigated as glutamine synthetase inhibitors.
Antioxidant Activity
Thiosemicarbazone derivatives have been a subject of interest for their antioxidant properties. mdpi.comnih.gov These compounds can scavenge free radicals, which are implicated in a variety of diseases. nih.gov Studies on camphene-based thiosemicarbazones, for example, have demonstrated their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and peroxyl radicals. nih.gov Other research has also evaluated the antioxidant potential of various thiosemicarbazones. nih.gov Nevertheless, specific studies quantifying the antioxidant activity of this compound were not found in the search results.
Structure Activity Relationship Sar Studies
Impact of Substituent Modifications on Pharmacological Efficacy and Selectivity
The introduction of different substituents onto the basic thiosemicarbazone framework is a key strategy for modulating pharmacological activity. The nature of the aldehyde or ketone precursor used in the synthesis dictates the substituent at the imine carbon, which can significantly impact the biological action.
For instance, the condensation of 4-(2-morpholinoethyl)-3-thiosemicarbazide with thiophene-2-carbaldehyde (B41791) yields (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide. This compound has demonstrated notable urease inhibitory activity. Further modifications, such as the addition of a methyl group to the imine moiety or the thiophene (B33073) ring, have been shown to fine-tune this inhibitory potential. nih.gov Specifically, a methyl substituent at the 4-position of the thiophene ring resulted in an IC₅₀ value of 4.00 ± 2.4 µM against urease. nih.gov
The electronic properties of the substituents play a crucial role. Generally, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring of the aldehyde or ketone can alter the electron density distribution across the molecule, thereby affecting its interaction with biological targets. nih.govfrontiersin.org Studies on various thiosemicarbazones have shown that such modifications can lead to compounds with potent anticancer, antibacterial, and antifungal activities. nih.govnih.govmdpi.com
| Compound | Substituent at Imine Carbon | IC₅₀ (µM) against Urease |
|---|---|---|
| (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | Thiophen-2-yl | 4.94 ± 2.7 nih.gov |
| (E)-N-(2-morpholinoethyl)-2-(1-(thiophen-2-yl)ethylidene)hydrazinecarbothioamide | 1-(Thiophen-2-yl)ethylidene | 4.96 ± 3.0 nih.gov |
| (E)-N-(2-morpholinoethyl)-2-((4-methylthiophen-2-yl)methylene)hydrazinecarbothioamide | (4-Methylthiophen-2-yl)methylene | 4.00 ± 2.4 nih.gov |
Role of the Morpholineethyl Moiety in Modulating Biological Activity
The nitrogen atom of the morpholine (B109124) ring can participate in hydrogen bonding interactions with biological targets, while the entire morpholinoethyl group can influence the lipophilicity and pharmacokinetic profile of the compound. This modulation of physicochemical properties can affect the molecule's ability to cross cell membranes and reach its site of action. Heterocyclic thiosemicarbazones, such as those containing a morpholine ring, are known to be able to diffuse through the semipermeable membranes of cells. nih.gov
Influence of the Thiosemicarbazide (B42300) Core and its Functionalization on SAR
The thiosemicarbazide core, H₂N-NH-C(=S)-NH₂, is the central structural motif responsible for the chelating properties of its derivatives. nih.gov This core provides the N,S donor atoms that can coordinate with metal ions. The functionalization of this core, particularly at the N4 position with the 2-morpholinoethyl group, is a key aspect of the SAR of these compounds.
The structural similarity of the thiosemicarbazide scaffold to thiourea (B124793) makes it a promising candidate for various biological activities, including urease inhibition. mdpi.com The presence of amide, imine, and thione groups makes these compounds potential polydentate ligands. nih.gov The ability to form stable complexes with metal ions is often a prerequisite for their biological action.
Effects of Metal Ion Coordination on Structure-Activity Relationships
The coordination of thiosemicarbazones with transition metal ions such as copper, nickel, zinc, and palladium frequently leads to a significant enhancement of their biological activity. nih.govresearchgate.netdergipark.org.tr Metal complexation can alter the electronic and structural properties of the thiosemicarbazone ligand, leading to more potent and selective therapeutic agents. nih.gov
The formation of metal complexes can modify the lipophilicity of the compound, which in turn affects its cellular uptake. frontiersin.org For instance, the coordination of thiosemicarbazones to copper(II) ions has been shown in many cases to enhance anticancer and antimicrobial activities. nih.gov The resulting complexes can generate reactive oxygen species (ROS), which can induce cell death in cancer cells. nih.gov
The geometry of the resulting metal complex, which is influenced by the coordination environment of the metal ion and the structure of the ligand, also plays a critical role in its biological activity. nih.gov Thiosemicarbazones can act as bidentate, tridentate, or tetradentate ligands, leading to a variety of coordination geometries. nih.gov
| Compound Name |
|---|
| This compound |
| (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide |
| (E)-N-(2-morpholinoethyl)-2-(1-(thiophen-2-yl)ethylidene)hydrazinecarbothioamide |
| (E)-N-(2-morpholinoethyl)-2-((4-methylthiophen-2-yl)methylene)hydrazinecarbothioamide |
| Thiourea |
Computational and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.
Molecular docking studies on derivatives of 4-(2-Morpholinoethyl)-3-thiosemicarbazide, such as morpholine-thiophene hybrid thiosemicarbazones, have been instrumental in predicting their binding affinity to various enzymatic targets. nih.gov For instance, docking simulations have been successfully used to forecast the binding model of these compounds into the active site of enzymes like urease. nih.gov The docking scores and binding free energies obtained from these simulations provide a quantitative measure of the binding affinity. nih.gov Studies on related thiosemicarbazone derivatives have shown favorable binding energy values for a range of enzymes, suggesting their potential as inhibitors. nih.govuoa.gr For example, in silico experiments with certain thiosemicarbazone derivatives demonstrated strong binding to butyrylcholinesterase, with binding energy values reaching -8.24 kcal/mol. nih.gov This predictive power is essential for the rational design of new, more potent inhibitors.
A critical outcome of molecular docking is the identification of the specific binding pocket within a receptor and the key amino acid residues that interact with the ligand. For a morpholine-thiophene hybrid thiosemicarbazone derivative targeting the urease enzyme, docking studies revealed that the compound fits into the binding pocket and forms several key interactions. nih.gov These interactions include conventional hydrogen bonds with amino acid residues such as Tyr32, Glu742, and Lys709. nih.gov The morpholine (B109124) ring itself was found to form carbon-hydrogen bonds with Tyr32. nih.gov The analysis of these intermolecular interactions is vital for understanding the mechanism of inhibition and for guiding the structural modification of the ligand to enhance its binding affinity. nih.gov Other studies on different thiosemicarbazone derivatives have identified hydrogen bonds and pi-pi interactions with specific amino acids like GLU411, THR378, TYR325, and HIS326 in various enzyme active sites. uoa.gr
| Target Enzyme | Interacting Residues with Thiosemicarbazone Derivatives | Type of Interaction | Reference |
| Urease | Tyr32, Glu742, Lys709 | Conventional Hydrogen Bond | nih.gov |
| Urease | Tyr32 | Carbon-Hydrogen Bond | nih.gov |
| ADAMTS5 | GLU411, THR378 | Hydrogen Bond | uoa.gr |
| Phosphodiesterase 4D | TYR325, HIS326 | Hydrogen Bond, Pi-Pi Interaction | uoa.gr |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common tool for predicting molecular properties.
The electronic structure of thiosemicarbazide (B42300) derivatives is frequently analyzed using DFT calculations to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.govaimspress.com The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter for determining molecular reactivity and stability. mdpi.comnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com For various thiosemicarbazide derivatives, these calculations have been performed to understand their electronic properties and reactive sites. nih.govakademisains.gov.my The distribution of HOMO and LUMO orbitals across the molecule indicates the regions most likely to be involved in electron transfer processes. nih.gov
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Fluphenazine dihydrochloride (B599025) (gas phase) | - | - | 4.6332 | nih.gov |
| Fluphenazine dihydrochloride (in Toluene) | - | - | 4.6380 | nih.gov |
| 4-(ortho-fluorophenyl)thiosemicarbazide | - | - | ~2.454 (Hardness) | akademisains.gov.my |
| Thiazolidin-2-imine derivative | - | - | 0.01767 | researchgate.net |
DFT calculations are also employed for the conformational analysis of thiosemicarbazide derivatives to identify their most stable three-dimensional structures. nih.govmdpi.com By calculating the energies of various possible conformations, researchers can predict the lowest energy, and thus most probable, structure of the molecule in its ground state. nih.govuoa.gr This analysis is fundamental for understanding the molecule's shape and how it influences its interactions with biological targets. The theoretical findings from DFT are often correlated with experimental data from techniques like 2D NMR spectroscopy to confirm the predicted conformations. nih.govuoa.gr The stability of different isomers, such as syn and anti forms, which are common in thiosemicarbazones, can also be evaluated. nih.gov
Theoretical studies have explored the potential of thiosemicarbazide derivatives as nonlinear optical (NLO) materials. lew.ro NLO materials have applications in technologies like optical computing and telecommunications. lew.ro DFT calculations are used to predict NLO properties such as polarizability and the first-order hyperpolarizability. lew.rorsc.org For instance, a study on (E)-4-(4-methoxyphenyl)-1-((E)-3(2nitrophenyl) allylidene) thiosemicarbazide calculated a significant hyper-Rayleigh scattering hyperpolarizability, indicating its potential as an NLO candidate. lew.ro These computational predictions are valuable for screening and designing new organic compounds with enhanced NLO properties. lew.rorsc.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide a dynamic view of how a ligand (a potential drug molecule) interacts with its biological target, such as a protein or enzyme. nih.gov This technique can reveal the stability of the ligand-protein complex, identify key binding interactions, and observe conformational changes in both the ligand and the protein upon binding. nih.gov
While specific MD simulation studies for this compound were not prominently featured in the surveyed literature, extensive computational analyses have been performed on its thiosemicarbazone derivatives. For instance, morpholine-thiophene hybrid thiosemicarbazones, which are synthesized from this compound, have been studied for their interaction with the urease enzyme, a key target in infections by ureolytic bacteria. nih.gov
Docking studies, often a precursor to MD simulations, revealed that these derivatives have a strong affinity for the urease active site. nih.gov Subsequent MD simulations would typically be employed to confirm the stability of these docked poses over a simulated time period (e.g., nanoseconds), ensuring that the interactions observed are maintained. Such simulations are crucial for validating the binding mode and predicting the inhibitory potential of the compound. For example, studies on other thiosemicarbazone-based compounds have successfully used MD simulations to confirm the stability of ligand-protein complexes, showing favorable binding energies and stable interactions over time. nih.gov
In Silico Prediction of Biological Activity (e.g., Prediction of Activity Spectra for Substances (PASS) Software)
The Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts the biological activity profile of a compound based on its 2D structural formula. zenodo.orgnih.gov The software compares the structure of a query molecule to a vast database of known biologically active substances to estimate the probability that the new compound will be active (Pa) or inactive (Pi) for a wide range of biological effects. zenodo.orggenexplain.com This tool is valuable for identifying the potential therapeutic applications and possible toxic effects of a compound early in the drug discovery process. zenodo.org
A specific PASS analysis for this compound is not publicly documented. However, analysis of its derivatives provides a template for the kinds of insights PASS can offer. In a study of morpholine-thiophene hybrid thiosemicarbazones, the lead inhibitor, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) , was analyzed. nih.gov The predictions suggested the compound is likely non-carcinogenic and non-nephrotoxic. Conversely, it was predicted to have a potential for inducing respiratory and reproductive toxicity. nih.gov This type of multifaceted prediction allows researchers to anticipate a compound's biological profile and guide further testing.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to optimize the design of more potent molecules. nih.gov
A specific QSAR model for this compound itself was not found in the reviewed literature, as QSAR studies require a dataset of multiple, structurally related compounds with measured biological activities. However, QSAR analyses are a common tool for studying thiosemicarbazone derivatives. nih.govmdpi.com For example, QSAR models have been successfully built for various thiosemicarbazone series to predict their anticancer or antimicrobial activities. nih.govmdpi.com These models typically use descriptors related to the compounds' electronic properties, size, and shape to forecast their biological potency. nih.gov Such an approach could be readily applied to a series of derivatives synthesized from the this compound scaffold to guide the development of new therapeutic agents.
ADME (Absorption, Distribution, Metabolism, Excretion) Property Prediction
ADME properties determine the pharmacokinetic profile of a drug, describing how it is processed by the body. Predicting these properties in silico is a critical step in drug development to filter out candidates that are unlikely to be effective or safe in a biological system. nih.gov While a dedicated ADME profile for this compound is not available, data from its derivatives and the broader class of thiosemicarbazides offer valuable insights.
A study on morpholine-thiophene hybrid thiosemicarbazones evaluated the ADME properties of the lead inhibitor 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) . nih.gov The analysis suggested the compound possesses drug-like behavior with zero violations of Lipinski's rule of five, indicating a good potential for oral bioavailability. nih.gov
The predicted ADME properties for this derivative are summarized in the table below.
| Property | Predicted Value for Derivative (5g) | Significance |
|---|---|---|
| Molecular Weight | 332.87 g/mol | Complies with Lipinski's rule (<500) |
| LogP (Lipophilicity) | 2.85 | Complies with Lipinski's rule (<5) |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's rule (<5) |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (<10) |
| Topological Polar Surface Area (TPSA) | 87.4 Ų | Influences membrane permeability and absorption |
| Drug-Likeness | Good | Passes major drug-likeness rules (Lipinski, Veber, etc.) |
| Violations of Lipinski's Rule | 0 | High probability of good oral absorption/permeability |
This data indicates that derivatives of this compound can be designed to have favorable pharmacokinetic profiles, making them promising candidates for further development.
Toxicological Assessment and Safety Profile in Research Context
In Vitro Cytotoxicity Evaluation on Normal Mammalian Cell Lines
The initial step in evaluating the toxicity of a new compound often involves in vitro cytotoxicity assays on normal, non-cancerous mammalian cell lines. These tests help to determine the concentration at which the compound begins to exert toxic effects on healthy cells, providing a therapeutic window when compared with its activity against target cells (e.g., cancer cells). For thiosemicarbazone derivatives, which are structurally related to thiosemicarbazides, studies have been conducted on various normal cell lines.
For instance, some thiosemicarbazone derivatives have been evaluated for their cytotoxic effects on normal human cell lines such as peripheral blood mononuclear cells (PBMCs) and the MRC-5 cell line rsc.org. In one study, certain steroidal thiosemicarbazones showed some level of toxicity towards these normal cells rsc.org. However, it's often observed that these compounds exhibit a degree of selectivity, with higher toxicity towards cancer cells. Another study investigating 38 new thiosemicarbazone derivatives found that one particular compound did not cause a significant reduction in the viability of peripheral blood mononuclear cells nih.gov.
Furthermore, the cytotoxicity of thiosemicarbazide (B42300) coordination compounds has been assessed on normal liver cells (hepatocytes) nih.gov. The results indicated that while the compounds did cause a slight decrease in cell viability compared to the control group, they were significantly less hepatotoxic than the commonly used chemotherapy drug, doxorubicin (B1662922) nih.gov. Specifically, the viability of hepatocytes treated with these compounds decreased by 5–12% compared to the untreated control nih.gov. In a study on newly synthesized thiosemicarbazide derivatives, cytotoxicity was evaluated on the HEK293 cell line, which is a normal human embryonic kidney cell line nih.gov.
Table 1: Representative Cytotoxicity Data for Thiosemicarbazide/Thiosemicarbazone Derivatives on Normal Cell Lines
| Compound Type | Normal Cell Line | Observation | Reference |
| Thiosemicarbazide Coordination Compounds | Hepatocytes | 5-12% decrease in viability compared to control | nih.gov |
| Thiosemicarbazone Derivative | Peripheral Blood Mononuclear Cells | No significant reduction in viability | nih.gov |
| Steroidal Thiosemicarbazones | MRC-5, PBMC | Exhibited some toxicity | rsc.org |
| Newly Synthesized Thiosemicarbazides | HEK293 | Evaluated for cytotoxicity | nih.gov |
In Vivo Acute Toxicological Evaluations
Following in vitro assessments, in vivo acute toxicological studies are conducted to understand the systemic effects of a compound in a living organism. These studies typically involve the administration of a single high dose of the substance to observe any immediate adverse effects and to determine the median lethal dose (LD50). Observations focus on general health, behavior, and the integrity of major organs upon necropsy.
For a thiosemicarbazone derivative, 2-acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone, an acute toxicological study in an animal model revealed behavioral changes indicative of central nervous system stimulation at a dose of 300 mg/kg, while a higher dose of 2000 mg/kg led to depressive signs nih.gov. However, these effects were transient and disappeared within 24 hours, with no mortalities reported nih.gov. This study suggested a low acute toxicity profile for this particular derivative nih.gov.
Another study on newly synthesized thiosemicarbazide derivatives utilized the Zebrafish (Danio rerio) early life stages model to assess acute toxicity nih.gov. One of the tested compounds was found to cause a concentration-dependent increase in developmental malformations, suggesting potential teratogenic effects nih.gov.
While specific acute in vivo toxicological data for 4-(2-Morpholinoethyl)-3-thiosemicarbazide is not available in the public domain, these studies on related compounds highlight the importance of such evaluations to identify potential target organs for toxicity and to establish a preliminary safety profile. General observations would include monitoring for changes in skin, fur, eyes, and behavior, as well as any signs of convulsion, tremor, or changes in motor activity.
Assessment of Oxidative Stress Induction
Thiosemicarbazones are known to act as chelating agents for transition metals like iron and copper. This interaction can lead to the generation of reactive oxygen species (ROS), thereby inducing oxidative stress within cells nih.gov. Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive products through its antioxidant defenses. This can lead to cellular damage, including lipid peroxidation and DNA damage nih.gov.
A study on a specific thiosemicarbazone derivative, 2-acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone, found that it led to an increase in lipid peroxidation and nitric oxide levels in the liver of treated animals nih.gov. Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can cause damage to cell membranes. Nitric oxide is a signaling molecule that can contribute to oxidative and nitrosative stress at high levels.
Research has shown that the anticancer activity of some thiosemicarbazones is linked to their ability to generate ROS and disrupt the cellular redox homeostasis nih.govoncotarget.com. These compounds can lead to the depletion of glutathione (B108866) (GSH), a major intracellular antioxidant nih.gov. The disruption of the redox balance can trigger cell death pathways nih.gov. The general mechanism of action for many thiosemicarbazones involves the induction of oxidative stress, which can be particularly effective against cancer cells as they often have a higher basal level of ROS compared to normal cells nih.govoncotarget.com.
Given this established mechanism for the broader class of thiosemicarbazones, it is highly probable that this compound could also induce oxidative stress. Experimental evaluation would typically involve measuring markers such as malondialdehyde (a product of lipid peroxidation) and assessing changes in the levels of antioxidant enzymes.
Evaluation of Hemolytic Activity
Hemolytic activity, the breakdown of red blood cells, is an important toxicological parameter, especially for compounds intended for systemic administration. The assessment of hemolysis provides information on the compound's potential to damage cell membranes.
A study investigating the cytotoxic effects of a novel thiosemicarbazone derivative on various cell lines also included an evaluation of its hemolytic activity nih.gov. The results from this study indicated that the compound did not cause significant hemolysis nih.gov. This suggests that, at the tested concentrations, this particular derivative does not have a damaging effect on the membranes of red blood cells.
While this finding is for a different thiosemicarbazone, it provides a valuable reference point. The hemolytic potential of this compound would need to be specifically determined through in vitro assays where the compound is incubated with a suspension of red blood cells. The amount of hemoglobin released would then be measured to quantify the extent of hemolysis.
Comparative Analysis of Toxicity between Parent Compound and its Derivatives/Metal Complexes
The biological activity and toxicity of thiosemicarbazides can be significantly altered through chemical modification, such as the formation of derivatives or coordination with metal ions to form complexes. It is a common strategy in medicinal chemistry to synthesize metal complexes of organic ligands to enhance their therapeutic properties.
Studies have shown that metal complexes of thiosemicarbazones often exhibit enhanced cytotoxic activity compared to the free ligand researchgate.net. For example, ruthenium(III) complexes of morpholine-derived thiosemicarbazone ligands have demonstrated potent anticancer activity nih.gov. The mechanism of action for these complexes was found to involve the generation of excessive reactive oxygen species, leading to lysosomal membrane disruption and apoptosis nih.gov. Importantly, these ruthenium complexes also showed selectivity towards cancer cells nih.gov.
In another study, the formation of binuclear ruthenium complexes of a thiosemicarbazone resulted in better activity compared to the mononuclear complex, which in turn was more active than the free ligand nih.gov. Similarly, copper(II) complexes of certain thiosemicarbazones have shown higher cytotoxicity against lung cancer cells than the parent ligands nih.gov. It has also been reported that some gallium(III) complexes are non-toxic to normal hepatocytes while exhibiting strong selectivity for tumor cells nih.gov.
This enhancement of activity upon metal complexation is a recurring theme in the study of thiosemicarbazones researchgate.net. Therefore, it is conceivable that metal complexes of this compound could also display increased biological activity and potentially altered toxicity profiles compared to the parent compound. A comparative toxicological analysis would be essential to determine if such modifications lead to a more favorable therapeutic index.
Potential Future Research Directions and Applications
Development of Novel Therapeutic Agents Targeting Drug-Resistant Pathogens and Cancer Strains
The rise of multidrug-resistant bacteria and cancer strains necessitates the discovery of novel therapeutic agents. chemicalbook.com Thiosemicarbazides and their derivatives, known as thiosemicarbazones, are promising candidates for developing new antibiotics and anticancer drugs. rsc.org
Future research could focus on developing derivatives of 4-(2-Morpholinoethyl)-3-thiosemicarbazide to combat drug resistance. Studies on related compounds have shown that thiosemicarbazides may act through a dual mechanism, inhibiting both DNA gyrase and topoisomerase IV, which disrupts bacterial DNA replication and leads to cell death. rsc.org In cancer, the mechanism of action for thiosemicarbazides often involves the induction of programmed cell death, or apoptosis. rsc.org
Furthermore, thiosemicarbazones have been identified that can overcome resistance to existing anticancer drugs. nih.gov Research into compounds that inhibit both the standard (wild-type) and resistant variants of target proteins shows promise for developing "evolution drugs" that delay the onset of resistance. researchgate.net The development of new thiosemicarbazone-containing quinazoline (B50416) derivatives as potential VEGFR2 inhibitors is another strategy to address the rapid development of resistance in cancer therapy. nih.gov Additionally, novel thiosemicarbazones have been shown to sensitize pediatric solid tumor cells to conventional chemotherapies, suggesting a role for combination therapies. acs.org The thiosemicarbazone NSC319726, for instance, has demonstrated inhibitory effects against multidrug-resistant strains of E. coli. chemicalbook.com
| Therapeutic Target | Potential Mechanism/Application | Key Findings from Related Compounds | References |
|---|---|---|---|
| Drug-Resistant Bacteria | Inhibition of DNA gyrase and topoisomerase IV | Thiosemicarbazides disrupt DNA replication, leading to bacterial cell death. | rsc.org |
| Drug-Resistant Cancer | Induction of apoptosis; Overcoming resistance mechanisms | Derivatives can overcome resistance to drugs like COTI-2 and sensitize tumors to standard chemotherapies. | rsc.orgacs.orgnih.gov |
| E. coli (Resistant Strains) | Inhibition of bacterial growth | The thiosemicarbazone NSC319726 was identified as a potent inhibitor. | chemicalbook.com |
| Cancer (General) | Inhibition of VEGFR2 | Design of novel quinazoline-thiosemicarbazone hybrids to combat therapeutic resistance. | nih.gov |
Exploration in Advanced Materials Science
The chemical properties of thiosemicarbazides also lend themselves to applications beyond medicine, in the field of materials science.
Organic compounds are gaining attention for their nonlinear optical (NLO) properties, which are valuable for technologies like optical computing and dynamic image processing. mdpi.com Thiosemicarbazone-based derivatives, in particular, are studied for their potential in optoelectronics due to their fast electronic responses and low dielectric constants. mdpi.com Research on a novel (E)-4-(4-methoxyphenyl)-1-((E)-3(2nitrophenyl) allylidene) thiosemicarbazide (B42300) demonstrated its potential as an NLO candidate material. mdpi.com Future studies could investigate the NLO properties of this compound and its derivatives, potentially leading to new materials for information and telecommunications technologies.
Photocatalysis is a growing field with applications in environmental remediation and chemical synthesis. While direct studies on the photocatalytic activity of this compound are limited, research on related structures provides a basis for future exploration. For example, a cobalt complex with a pyridoxal-(S-Methyl)-isothiosemicarbazone ligand has been investigated for its photocatalytic activity. acs.org Given that thiosemicarbazones can form stable complexes with various metals, future research could explore the synthesis of metal complexes of this compound and screen them for photocatalytic properties. nih.gov
Design of Targeted Therapies and Drug Delivery Systems based on SAR and Computational Insights
Modern drug development heavily relies on computational methods and structure-activity relationship (SAR) studies to design more effective and targeted therapies. These approaches can be applied to the this compound scaffold.
Computational tools like molecular docking and molecular dynamics can predict how these molecules will interact with biological targets. researchgate.netnih.gov For example, docking simulations have been used to suggest that thiosemicarbazides inhibit DNA gyrase and to understand their binding to the active site of enzymes like urease. rsc.orgresearchgate.net Pharmacophore modeling, which identifies the essential structural features for biological activity, can guide the synthesis of new derivatives with improved potency. nih.gov One study successfully used a thiosemicarbazone linker to create novel inhibitors of VEGFR2, a key target in cancer therapy. nih.gov By applying these computational and SAR strategies to this compound, researchers can rationally design targeted therapies and potentially develop sophisticated drug delivery systems.
Further Elucidation of Detailed Mechanism of Action at the Molecular and Cellular Level
While the therapeutic potential of thiosemicarbazides is evident, a deeper understanding of their precise mechanisms of action is a critical area for future research. The biological activity of these compounds is often linked to their ability to chelate metal ions, such as iron and copper, which are essential for rapidly dividing cancer cells. acs.orgnih.gov
Key molecular targets and pathways that warrant further investigation for this compound derivatives include:
Enzyme Inhibition : Thiosemicarbazones are known to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis. chemicalbook.com Other studies have pointed to the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) synthesis, as a potential anticancer mechanism. rsc.org
Apoptosis Induction : Many thiosemicarbazides exert their anticancer effects by triggering apoptosis. rsc.org
DNA Interaction : Metal complexes of thiosemicarbazides can interact with and damage DNA, contributing to their cytotoxic effects. frontiersin.org
Modulation of Cellular Signaling : Research has shown that some thiosemicarbazones can up-regulate cyclooxygenase-2 (COX-2) and down-regulate DNA repair proteins like O6-methylguanine DNA methyltransferase (MGMT) and topoisomerase 2α (Topo2α). acs.org
| Proposed Mechanism | Cellular/Molecular Target | Significance | References |
|---|---|---|---|
| Enzyme Inhibition | Ribonucleotide Reductase, Dihydroorotate Dehydrogenase (DHODH) | Inhibits DNA and pyrimidine synthesis, crucial for cancer cell proliferation. | chemicalbook.comrsc.org |
| Metal Chelation | Intracellular Iron and Copper | Deprives cancer cells of essential metals, leading to oxidative stress and cell death. | acs.orgnih.gov |
| DNA Damage/Interaction | Genomic DNA | Complexes can bind to and damage DNA, inhibiting replication. | frontiersin.org |
| Modulation of Repair & Signaling | MGMT, Topo2α, COX-2 | Affects DNA repair, cell signaling, and sensitivity to other drugs. | acs.org |
| Apoptosis Induction | Apoptotic Pathways | Triggers programmed cell death in cancer cells. | rsc.org |
Binding Studies with Biomolecules (e.g., DNA, Serum Albumin)
The interaction of a drug candidate with biomolecules like DNA and serum albumin is fundamental to its pharmacokinetic and pharmacodynamic profile.
DNA Binding: The ability of thiosemicarbazone derivatives and their metal complexes to bind to DNA is a key aspect of their antitumor activity. Spectroscopic and biophysical techniques, complemented by molecular docking, have been used to study these interactions. nih.gov Studies on palladium(II) complexes of a related thiosemicarbazone suggest a minor groove binding mode with DNA. nih.gov Other research on acridine-thiosemicarbazone hybrids has demonstrated a high binding affinity to calf thymus DNA (ctDNA). Future work should focus on characterizing the specific DNA binding mode and sequence preference of this compound and its metal complexes to better understand their mechanism of action.
Serum Albumin Binding: Serum albumin is the most abundant protein in blood plasma and acts as a primary transporter for many drugs. The binding of a compound to albumin affects its distribution, metabolism, and excretion. Studies on various thiosemicarbazone derivatives have confirmed their ability to bind to human serum albumin (HSA), often through hydrophobic interactions and hydrogen bonding. Techniques such as fluorescence spectroscopy, circular dichroism, and molecular modeling are employed to investigate these binding dynamics. Understanding the affinity and binding sites of this compound on serum albumin is crucial for predicting its pharmacokinetic behavior and potential drug-drug interactions.
Q & A
Q. What is the general synthetic methodology for preparing 4-substituted-3-thiosemicarbazide derivatives, and how can it be adapted for 4-(2-Morpholinoethyl)-3-thiosemicarbazide?
Methodological Answer: The synthesis typically involves condensation of a substituted isatin or aromatic aldehyde with a thiosemicarbazide precursor. For example:
- Step 1: React equimolar amounts of the substituted isatin (or aldehyde) with the thiosemicarbazide in ethanol under reflux.
- Step 2: Add glacial acetic acid as a catalyst (3–5 drops) to facilitate imine bond formation.
- Step 3: Reflux for 30–60 minutes, followed by cooling to precipitate the product .
For this compound, replace the aryl substituent (e.g., methoxyphenyl) with 2-morpholinoethyl, ensuring stoichiometric equivalence. Monitor purity via TLC and confirm structure with NMR and mass spectrometry.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify proton environments and carbon backbone. For example, the morpholinoethyl group’s protons (δ ~2.5–3.5 ppm) and thiourea NH signals (δ ~8–11 ppm) are diagnostic .
- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks matching the expected molecular weight.
- X-ray Crystallography: Resolve crystal structures to validate stereochemistry and hydrogen-bonding motifs, as demonstrated in related thiosemicarbazides .
- Elemental Analysis: Ensure ≤0.4% deviation from calculated C, H, N, S values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the morpholinoethyl group) influence the biological activity of thiosemicarbazide derivatives?
Methodological Answer:
- Key Substituent Effects:
- Experimental Design:
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer:
- Solvent Optimization: Ethanol with acetic acid (1–3% v/v) maximizes yields (~80–90%) compared to DMSO or acetonitrile .
- Temperature and Time: Reflux at 80–120°C for 30–60 minutes balances yield and purity. Prolonged heating may degrade morpholinoethyl groups .
- Stoichiometry: Use 1.2–1.5 equivalents of thiosemicarbazide to compensate for side reactions with unreacted intermediates .
Q. What mechanisms underlie the antiproliferative activity of thiosemicarbazides, and how can they be studied for this compound?
Methodological Answer:
- Proposed Mechanisms:
- Experimental Approaches:
- Conduct ROS assays (e.g., DCFH-DA staining) and metal-chelating studies (UV-Vis titration).
- Perform molecular docking to predict binding affinity with enzyme active sites .
Q. How should researchers address contradictions in biological activity data across studies (e.g., varying IC50_{50}50 values)?
Methodological Answer:
- Standardization: Use identical cell lines (e.g., HepG2 vs. MCF-7), assay protocols (e.g., MTT vs. SRB), and positive controls (e.g., doxorubicin ).
- Structural Confirmation: Re-validate compound purity and stereochemistry, as impurities (e.g., unreacted nitroisatin ) may skew results.
- Meta-Analysis: Compare logD, solubility, and stability data to explain discrepancies .
Q. What strategies are effective for radiolabeling thiosemicarbazides (e.g., with 18^{18}18F) to study pharmacokinetics?
Methodological Answer:
- Radiosynthesis: React F-labeled precursors (e.g., nitroisatin derivatives) with this compound in ethanol at 120°C for 30 minutes.
- Purification: Use Sep-Pak cartridges to remove unreacted precursors. Optimize molar ratios to minimize byproducts .
- In Vivo Tracking: Perform PET imaging in murine models to assess biodistribution and tumor uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
